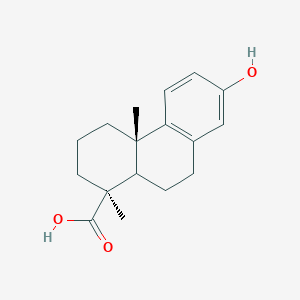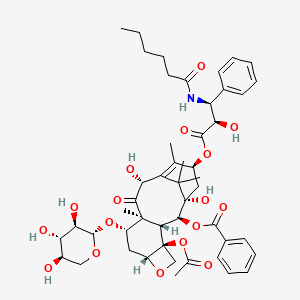
(1S,4aS)-7-Hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been found to have significant antibacterial effects. In particular, it has been shown to be effective against preformed biofilms of Staphylococcus epidermidis . The minimal inhibitory concentration (MIC) of the best analogs against planktonic bacterial cells has also been determined .
Anti-neuroinflammatory Activity
The compound has demonstrated anti-neuroinflammatory activity in LPS-stimulated BV-2 microglia cells . This suggests potential applications in the treatment of neuroinflammatory conditions.
Synthesis of Polyalthic Acid Analogs
The compound has been used in the synthesis of polyalthic acid analogs . These analogs have been investigated for their antibacterial effects, particularly on preformed biofilms of Staphylococcus epidermidis .
Development of Antibiotic Drugs
The compound’s significant antibacterial effects and its ability to eradicate preformed biofilms make it of interest for further in vitro and in vivo testing to develop formulations for antibiotic drugs against Gram-positive bacteria .
Use in PLA Nanocomposites
The compound has been used in the design of metal-containing nanocomposites, which are of high interest due to their potential practical application of antimicrobial and antiviral materials .
Plant Growth Regulation
The compound may have potential applications in plant growth regulation. The type and concentration of auxin selected for improving plant growth should depend on the plant species, the rate of uptake and transport to the target cells, existing natural auxins levels in the plant, auxin sensitivity, metabolic rate and interaction between plant hormones .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has bioactive properties, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for potential uses in materials science or other fields .
Propiedades
IUPAC Name |
(1S,4aS)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20)/t14?,16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHTYLMRWXUGJL-XMKPYSNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@](C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid in the context of the study on Pseudolarix amabilis?
A1: The study investigated various diterpenoid compounds isolated from Pseudolarix amabilis seeds for their potential antitumor properties. While 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid was successfully isolated and characterized [], the study did not specifically investigate its antitumor activity. Therefore, no conclusions can be drawn from this research regarding the compound's interaction with targets, downstream effects, or efficacy against specific cancer cell lines.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,9R,10R,13R)-5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B1151662.png)





![2-Chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;4-hydroxy-4-oxobut-2-enoate](/img/structure/B1151685.png)